H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH
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Overview
Description
The compound H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a synthetic peptide consisting of thirteen amino acids. This peptide is known for its ability to induce nuclear transport, making it a significant molecule in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 is repeated for each subsequent amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques like preparative HPLC is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in lysine can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles like acyl chlorides or isocyanates
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model peptide in the development of new synthetic methods.
Bioconjugation: Utilized in the study of peptide conjugation techniques
Biology
Nuclear Transport: Investigated for its role in facilitating the transport of proteins into the nucleus.
Protein-Protein Interactions: Studied for its ability to interact with other proteins and peptides
Medicine
Drug Delivery: Explored as a potential carrier for delivering therapeutic agents into cells.
Diagnostics: Used in the development of diagnostic assays for detecting specific proteins
Industry
Biotechnology: Applied in the production of recombinant proteins and peptides.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs
Mechanism of Action
The primary mechanism by which H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH exerts its effects is through the induction of nuclear transport. This peptide contains a sequence homologous to the nuclear localization signal (NLS) of the SV40 T-antigen, which facilitates its recognition by nuclear import receptors. These receptors mediate the transport of the peptide and its cargo into the nucleus, where it can exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH: Induces nuclear transport.
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2: Disrupts tumor cell adherence and invasion.
H-Glu-Cys-His: Exhibits antioxidant activity.
Uniqueness
This compound is unique due to its specific sequence that mimics the NLS of the SV40 T-antigen. This property allows it to efficiently induce nuclear transport, making it valuable in studies related to nuclear import mechanisms and protein localization .
Properties
Molecular Formula |
C60H104N20O15S |
---|---|
Molecular Weight |
1377.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
InChI Key |
RVYGUKZYSYVROS-ALRMXQJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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